Cas no 2411304-63-5 (N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide)

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide structure
2411304-63-5 structure
商品名:N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide
CAS番号:2411304-63-5
MF:C11H17N3O
メガワット:207.272182226181
CID:5355268
PubChem ID:146095203

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(3-Pyrazol-1-ylpentyl)prop-2-enamide
    • N-[3-(1H-pyrazol-1-yl)pentyl]prop-2-enamide
    • Z3816900953
    • N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide
    • インチ: 1S/C11H17N3O/c1-3-10(14-9-5-7-13-14)6-8-12-11(15)4-2/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,12,15)
    • InChIKey: RFFZXRHVGKRAON-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)NCCC(CC)N1C=CC=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 218
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.9

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26577011-0.05g
N-[3-(1H-pyrazol-1-yl)pentyl]prop-2-enamide
2411304-63-5 95.0%
0.05g
$246.0 2025-03-20

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 関連文献

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamideに関する追加情報

Research Briefing on N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide (CAS: 2411304-63-5) in Chemical Biology and Pharmaceutical Applications

N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide (CAS: 2411304-63-5) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and acrylamide functional groups, exhibits promising potential as a modulator of biological targets, particularly in the context of kinase inhibition and protein-protein interaction disruption. Recent studies have explored its synthesis, physicochemical properties, and preliminary biological activities, positioning it as a candidate for further drug development.

The synthesis of N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide involves a multi-step organic transformation, starting from commercially available precursors. Key steps include the formation of the pyrazole ring followed by acrylamide conjugation, yielding the final product with high purity and yield. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC have been employed to confirm the structural integrity and purity of the compound, ensuring its suitability for biological evaluations.

In vitro studies have demonstrated that N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide exhibits selective inhibitory activity against a subset of protein kinases, including those implicated in inflammatory and oncogenic pathways. Mechanistic studies suggest that the compound binds to the ATP-binding site of target kinases, thereby modulating their enzymatic activity. Additionally, preliminary data indicate potential applications in disrupting protein-protein interactions, which are often challenging to target with small molecules.

Further investigations into the pharmacokinetic and pharmacodynamic properties of N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide are underway. Early results suggest favorable absorption and distribution profiles, although metabolic stability and potential toxicity remain areas of active research. Computational modeling and structure-activity relationship (SAR) studies are being conducted to optimize the compound's efficacy and safety profile.

The therapeutic potential of N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide spans multiple disease areas, including cancer, autoimmune disorders, and neurodegenerative diseases. Its dual functionality as a kinase inhibitor and protein-protein interaction disruptor makes it a versatile candidate for polypharmacological approaches. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials.

In conclusion, N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide (CAS: 2411304-63-5) represents a promising scaffold for the development of next-generation therapeutics. Its unique chemical structure and broad biological activity profile underscore its potential to address unmet medical needs. Continued research and development efforts will be critical to fully elucidate its mechanisms of action and therapeutic applications.

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